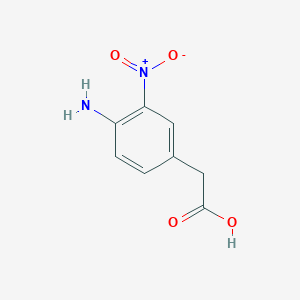

2-(4-Amino-3-nitrophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

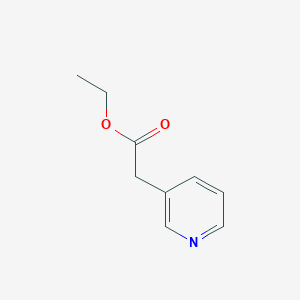

Synthesis Analysis The synthesis of 2-(4-Amino-3-nitrophenyl)acetic acid and its derivatives involves a variety of chemical strategies, including base-catalyzed cyclization, Lossen rearrangement, and nitration followed by reduction or other transformations. These methods show the adaptability of nitrophenyl acetic acid derivatives in synthesizing complex molecules and intermediates for further chemical synthesis (Park et al., 2023); (Thalluri et al., 2014).

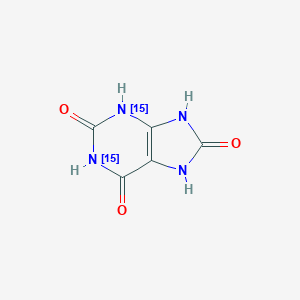

Molecular Structure Analysis The molecular structure of this compound derivatives has been characterized by various spectroscopic techniques, revealing details about intra- and intermolecular hydrogen bonds and molecular conformations. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, derived from 2-amino-3-nitrophenol among others, have been extensively studied to understand their hydrogen bonding and electronic behavior (Romero & Margarita, 2008).

Chemical Reactions and Properties Chemical transformations of this compound derivatives showcase their reactivity and versatility. For example, the conversion of carboxylic acids to ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the functional group interconversion capabilities of these derivatives without racemization, highlighting their potential in synthetic chemistry (Thalluri et al., 2014).

Physical Properties Analysis Studies on polymorphs of nitrophenylacetic acids, including 2-(4-Nitrophenyl)acetic acid, provide insight into their physical properties, such as molecular conformation and intermolecular interactions. These studies are crucial for understanding the material properties of these compounds, including their crystallization behavior and stability (Kennedy & Moraes, 2016).

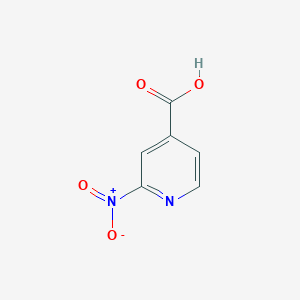

Chemical Properties Analysis The chemical properties of this compound derivatives are influenced by their functional groups, leading to diverse reactivities and applications. The presence of amino and nitro groups allows for various chemical transformations, including acetylation, nitration, and hydrolysis, facilitating the synthesis of a wide range of compounds for further applications in organic synthesis and material science (Guan, 2008).

Scientific Research Applications

Electrochemical Sensing : Gold copper alloy nanoparticles modified electrodes have been developed for the detection of nitro aromatic toxins, including compounds like 2-(4-Amino-3-nitrophenyl)acetic acid. This method showed ultrahigh sensitivity for detecting such compounds in water samples, demonstrating its potential in environmental monitoring and toxicology studies (Shah et al., 2017).

Synthesis and Structural Characterization : Research has been conducted on the synthesis and structural characterization of compounds related to this compound, providing insights into the properties and potential applications of these compounds in various fields like materials science and pharmaceuticals (Zhao De-feng, 2007).

Hydrogen Bond Studies : Investigations into the hydrogen bond formation in certain substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which include derivatives of this compound, have been conducted. This research is significant for understanding intermolecular interactions in medicinal chemistry and drug design (Romero & Margarita, 2008).

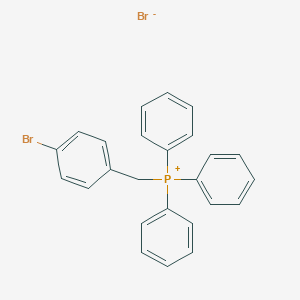

Organic Phosphorus Compounds : The study of l-amino-2-arylethylphosphonic acids, analogues of phenylalanine which include derivatives of this compound, has shown that these compounds can be strong inhibitors of PAL and anthocyanin synthesis, highlighting their potential in agricultural chemistry and biochemistry (Maier, 1990).

Analytical Chemistry : There is research focusing on the analysis of chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is structurally similar to this compound. This underscores the relevance of these compounds in the development of analytical methods for pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNTGDWVOXIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)